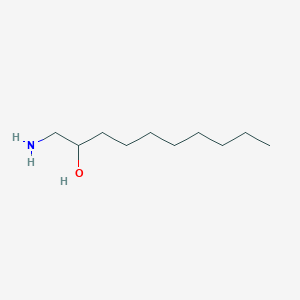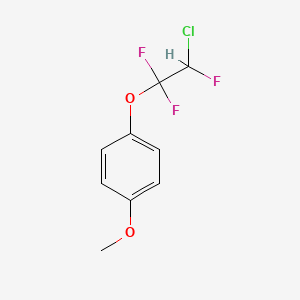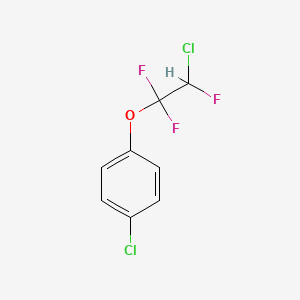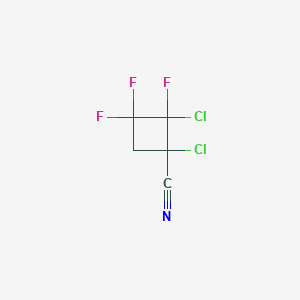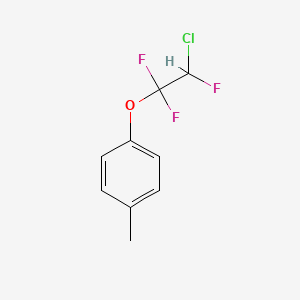
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97% (also known as CTFE) is a chemical compound that is widely used in a variety of scientific research applications. It is a chlorinated hydrocarbon with a boiling point of over 100°C and a melting point of -68°C. CTFE is a highly reactive compound, and its reactivity and versatility make it an attractive option for a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
CTFE is widely used in a variety of scientific research applications. It has been used in studies involving the synthesis of organic compounds, the development of new catalysts, and the study of the reaction mechanisms of organic compounds. CTFE has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyvinyl chloride.
Wirkmechanismus
CTFE is a highly reactive compound and its reactivity is due to its electron-withdrawing properties. CTFE has a relatively high electron affinity, which allows it to form strong covalent bonds with other molecules. Its electron-withdrawing properties also make it an effective catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
CTFE is considered to be relatively non-toxic and is not known to have any adverse biochemical or physiological effects. However, it is important to note that CTFE is highly flammable and should be handled with caution in the laboratory. In addition, CTFE should not be ingested or inhaled, as it can cause irritation of the eyes, skin, and respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
CTFE has several advantages for laboratory experiments. It is a highly reactive compound, which makes it an effective catalyst for the synthesis of organic compounds. In addition, CTFE is relatively non-toxic and has a low boiling point, which allows for the use of lower temperatures in laboratory experiments. However, CTFE is highly flammable, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
CTFE has many potential applications in the future. It could be used in the development of new catalysts, the synthesis of pharmaceuticals, and the development of polymers. In addition, CTFE could be used in the study of reaction mechanisms and the synthesis of organic compounds. Furthermore, CTFE could be used in the development of new materials, such as polymers, for use in biomedical and industrial applications.
Synthesemethoden
CTFE is synthesized through a process known as halogenation. This process involves the substitution of a hydrogen atom in an organic compound with a halogen atom, such as chlorine. In the case of CTFE, the halogenation process is carried out by reacting 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) with 4-methylbenzene (C6H5CH3) in the presence of a catalyst, such as zinc chloride. This reaction results in the formation of CTFE.
Eigenschaften
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJFDNXDNMZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
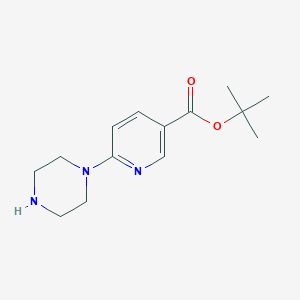

![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
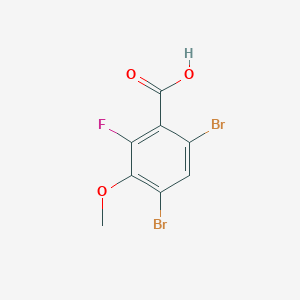



![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
